N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes both nitro and carboxamide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted synthesis are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, nitric acid for nitration, and amines for amidation. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further modified to enhance their biological and chemical properties .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
4-Nitro-1H-pyrazole-3-carboxamide: Shares the nitro and carboxamide functional groups.
1-Ethyl-3-methyl-5-nitro-1H-pyrazole: Similar in terms of the nitro group and pyrazole ring structure.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H18N6O3 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18N6O3/c1-5-18-8-10(6-14-18)7-16(3)13(20)12-11(19(21)22)9(2)15-17(12)4/h6,8H,5,7H2,1-4H3 |
InChI Key |
DBBIZIMUZMEXID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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